molecular formula C17H35NO2 B14601761 N-Hydroxyheptadecanamide CAS No. 61136-76-3

N-Hydroxyheptadecanamide

Cat. No.: B14601761
CAS No.: 61136-76-3
M. Wt: 285.5 g/mol
InChI Key: NGCNXCVQXAUDNJ-UHFFFAOYSA-N
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Description

N-Hydroxyheptadecanamide: is an organic compound that belongs to the class of hydroxamic acids It is characterized by the presence of a hydroxylamine functional group attached to a heptadecanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxyheptadecanamide typically involves the reaction of heptadecanoic acid with hydroxylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxyheptadecanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or hydroxamic acids.

Scientific Research Applications

N-Hydroxyheptadecanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as an enzyme inhibitor, particularly for metalloproteases.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxyheptadecanamide involves its interaction with specific molecular targets. In biological systems, it can chelate metal ions in the active sites of enzymes, thereby inhibiting their activity. This chelation disrupts the normal function of the enzyme, leading to various biological effects. The pathways involved may include inhibition of metalloproteases and modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxyoctadecanamide: Similar structure but with an octadecanamide backbone.

    N-Hydroxyhexadecanamide: Similar structure but with a hexadecanamide backbone.

    N-Hydroxydecanamide: Similar structure but with a decanamide backbone.

Uniqueness

N-Hydroxyheptadecanamide is unique due to its specific chain length, which can influence its physical properties and biological activity. The heptadecanamide backbone provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.

Properties

CAS No.

61136-76-3

Molecular Formula

C17H35NO2

Molecular Weight

285.5 g/mol

IUPAC Name

N-hydroxyheptadecanamide

InChI

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18-20/h20H,2-16H2,1H3,(H,18,19)

InChI Key

NGCNXCVQXAUDNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)NO

Origin of Product

United States

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